1-Fluoro-3,3-dimethyl-1,2-benziodoxole
Overview
Description
1-Fluoro-3,3-dimethyl-1,2-benziodoxole (FMB) is a small organic molecule with a unique structure, which has been studied for its various properties and applications. FMB has been found to have a wide range of applications in scientific research, from synthesis of organic compounds to its role as an enzyme inhibitor. In
Scientific research applications
Hypervalent Iodine Reagents in Synthetic Chemistry
1-Fluoro-3,3-dimethyl-1,2-benziodoxole is a key component in the development of new hypervalent iodine reagents. These reagents, which are based on benziodoxole scaffolds, have been utilized in various synthetic applications. Their use in electrophilic fluoroalkylation reactions with different nucleophiles, for instance, demonstrates their versatility in connecting functional moieties through a tetrafluoroethylene unit. The potential of these reagents extends to chemical biology, where they can serve as tools for bioconjugation (Matoušek et al., 2016).
Radiosynthesis and Labelling
The compound's utility is also evident in the field of radiosynthesis. For example, [18F]fluoro-benziodoxole, derived from 1-Fluoro-3,3-dimethyl-1,2-benziodoxole, has been employed in the labelling of various compounds, demonstrating its effectiveness in electrophilic fluorocyclization reactions. This showcases its potential in medical imaging and diagnostics (González et al., 2018).
Electrophilic Trifluoromethylation
In organic chemistry, 1-Fluoro-3,3-dimethyl-1,2-benziodoxole has been used in the electrophilic trifluoromethylation of S-hydrogen phosphorothioates. This process is instrumental in converting these compounds into their corresponding S-trifluoromethyl derivatives, offering insights into reaction rates and mechanisms, and contributing to the development of new synthetic methodologies (Santschi & Togni, 2011).
Oxidation of Alcohols to Aldehydes or Ketones
Furthermore, derivatives of 1-Fluoro-3,3-dimethyl-1,2-benziodoxole have been effectively used for the oxidation of various alcohols to aldehydes and ketones. This application is significant in the field of organic synthesis, providing efficient pathways for the production of these important chemical compounds (Iinuma et al., 2014).
Catalytic Activation and Electrophilic Cyanation
The catalytic activation of hypervalent iodine reagents containing 1-Fluoro-3,3-dimethyl-1,2-benziodoxole is another significant application. These reagents have been used to achieve electrophilic cyanation of silyl enol ethers, demonstrating their potential in the development of new catalytic processes (Nagata et al., 2017).
Preparation as a Trifluoromethyl Transfer Agent
The preparation of 1-Fluoro-3,3-dimethyl-1,2-benziodoxole as a trifluoromethyl transfer agent highlights its role in facilitating trifluoromethylation reactions. This application is crucial in the synthesis of various trifluoromethylated compounds, underscoring the compound's significance in organic synthesis (Eisenberger et al., 2012).
Electrophilic Trifluoromethylation Reactivity
The reactivity of 1-Fluoro-3,3-dimethyl-1,2-benziodoxole-based reagents with hydrogen phosphates in electrophilic trifluoromethylation has been studied, providing valuable information on the reaction mechanisms and kinetics (Santschi et al., 2012).
properties
IUPAC Name |
1-fluoro-3,3-dimethyl-1λ3,2-benziodoxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FIO/c1-9(2)7-5-3-4-6-8(7)11(10)12-9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISITPXJYDTLHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2I(O1)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-3,3-dimethyl-1,2-benziodoxole | |
CAS RN |
1391728-13-4 | |
Record name | 1-Fluoro-3,3-dimethyl-1,2-benziodoxole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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